molecular formula C27H34N2O5S B12136838 3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12136838
M. Wt: 498.6 g/mol
InChI Key: UACNPJYCCZYGAT-WJTDDFOZSA-N
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Description

3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, a thiophene ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidinone core, the introduction of the thiophene ring, and the attachment of the various substituents. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-[2-methyl-4-(2-methylphenylazo)phenylazo]-N-(2-methylphenyl)-2-naphthamide
  • 2,4-dihydroxybenzophenone derivatives

Uniqueness

3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H34N2O5S

Molecular Weight

498.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O5S/c1-18(2)17-34-20-7-8-21(19(3)16-20)25(30)23-24(22-6-4-15-35-22)29(27(32)26(23)31)10-5-9-28-11-13-33-14-12-28/h4,6-8,15-16,18,24,30H,5,9-14,17H2,1-3H3/b25-23+

InChI Key

UACNPJYCCZYGAT-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)O

Origin of Product

United States

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